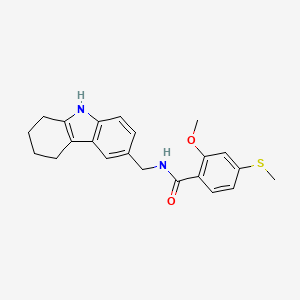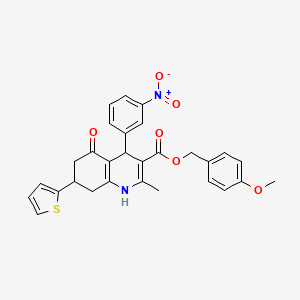
2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, methylsulfanyl, and a tetrahydrocarbazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-(methylsulfanyl)benzoic acid and 2,3,4,9-tetrahydro-1H-carbazole.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methoxy-4-(methylsulfanyl)benzoic acid and the amine group of 2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for large-scale production. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and methylsulfanyl groups can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide bond to yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Br2, Cl2), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones from the methylsulfanyl group.
Reduction: Amines from the reduction of the amide bond.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Pharmacological Activity: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance binding affinity and specificity. The tetrahydrocarbazolylmethyl group could play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: Shares the benzamide core but lacks the tetrahydrocarbazolylmethyl group.
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide: Lacks the methoxy and methylsulfanyl groups.
Uniqueness
Functional Groups: The combination of methoxy, methylsulfanyl, and tetrahydrocarbazolylmethyl groups is unique and contributes to the compound’s distinct chemical and biological properties.
Applications: Its diverse functional groups make it suitable for a wide range of applications in different fields.
This detailed overview provides a comprehensive understanding of 2-methoxy-4-(methylsulfanyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H24N2O2S/c1-26-21-12-15(27-2)8-9-17(21)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |
InChI Key |
ZOWHEGPQJUPIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11076329.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)

![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
![1-(2-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11076373.png)
![7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076380.png)
![4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076383.png)
![(4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11076389.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076396.png)
